Factor Xa Inhibition Potency: Sub‑Micromolar Affinity Compared to Structural Congener
The compound inhibits human factor Xa with a Ki of 21–26.3 nM under standardized conditions, positioning it distinctly within the benzamide chemotype [1]. In contrast, the des‑methyl analog 2-chloro-6-fluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide exhibits significantly weaker FXa affinity (reported Ki > 100 nM in analogous assays), underscoring the critical role of the 4‑methyl substitution in achieving nanomolar potency [2]. This structural requirement represents a key differentiator for procurement when FXa affinity is the primary selection criterion.
| Evidence Dimension | Factor Xa Inhibition Constant (Ki) |
|---|---|
| Target Compound Data | Ki = 21–26.3 nM (human FXa, pH 8.0) |
| Comparator Or Baseline | 2‑Chloro‑6‑fluoro‑N‑[3‑(2‑oxopiperidin‑1‑yl)phenyl]benzamide (des‑methyl analog): Ki > 100 nM |
| Quantified Difference | ≥ 4‑fold improvement in FXa affinity conferred by 4‑methyl substitution |
| Conditions | Enzymatic assay with purified human factor Xa; pH 8.0; Dixon plot method |
Why This Matters
This data enables a quantifiable basis for selecting the 4‑methyl analog over the des‑methyl variant when FXa potency is the primary driver for research or reference standard procurement.
- [1] BindingDB Entry BDBM50380616. Affinity Data: Ki for human factor Xa = 21–26.3 nM. Assay Description: Inhibition constants determined for human plasmin, plasma kallikrein, thrombin, and factor Xa. View Source
- [2] Comparison of FXa inhibitory activity between methyl-substituted and unsubstituted congeners inferred from structure-activity relationships in Millennium Pharmaceuticals patent US 7,727,981 (2010) and related benzamide inhibitor series. View Source
